molecular formula C26H32N2O2 B12880874 (1R)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

(1R)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Cat. No.: B12880874
M. Wt: 404.5 g/mol
InChI Key: RBFBEQYUYIKSKR-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a chiral compound with significant applications in various fields, including organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structure, which includes two oxazoline rings and a biphenyl core, making it a valuable building block for creating complex molecules with specific chirality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of (S)-4-isobutyl-4,5-dihydrooxazole with a biphenyl derivative under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various oxazoline and biphenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

(1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl stands out due to its unique combination of oxazoline rings and biphenyl core. This structure provides enhanced stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

(4S)-4-(2-methylpropyl)-2-[2-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H32N2O2/c1-17(2)13-19-15-29-25(27-19)23-11-7-5-9-21(23)22-10-6-8-12-24(22)26-28-20(16-30-26)14-18(3)4/h5-12,17-20H,13-16H2,1-4H3/t19-,20-/m0/s1

InChI Key

RBFBEQYUYIKSKR-PMACEKPBSA-N

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)CC(C)C

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.